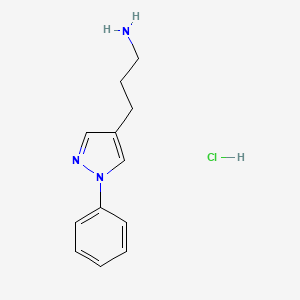

3-(1-Phenylpyrazol-4-yl)propan-1-amine;hydrochloride

Description

Properties

IUPAC Name |

3-(1-phenylpyrazol-4-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.ClH/c13-8-4-5-11-9-14-15(10-11)12-6-2-1-3-7-12;/h1-3,6-7,9-10H,4-5,8,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVRUEZLKUISIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)CCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Phenylpyrazol-4-yl)propan-1-amine;hydrochloride typically involves the reaction of 1-phenyl-1H-pyrazole with propan-1-amine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

3-(1-Phenylpyrazol-4-yl)propan-1-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry

3-(1-Phenylpyrazol-4-yl)propan-1-amine;hydrochloride serves as a versatile building block in organic synthesis. It is used to create more complex molecules, facilitating advancements in synthetic methodologies. This compound can participate in various reactions such as oxidation, reduction, and substitution, allowing for the generation of a range of derivatives .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor and in receptor binding assays. Its structural characteristics enable it to interact with specific biological targets, which is crucial for understanding molecular mechanisms in cellular processes .

Case Study: Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to 3-(1-Phenylpyrazol-4-yl)propan-1-amine were evaluated for their cytotoxic effects on various cancer cell lines. One study showed that certain pyrazole derivatives exhibited significant inhibition of CDK2 with an IC50 value of 25 nM against A549 lung cancer cells . Another study demonstrated that derivatives displayed GI50 values of 25.2 µM against Raji cells, indicating promising anticancer activity .

Medicine

The compound's pharmacological properties suggest potential therapeutic applications. It is being investigated as a candidate for drug development targeting specific pathways involved in diseases such as cancer and inflammation. The ability to inhibit or modulate enzyme activity makes it a valuable subject for further pharmacological exploration .

Table: Summary of Biological Activities

| Activity Type | Compound Example | Target/Cell Line | IC50/Effect |

|---|---|---|---|

| Anticancer | 3-(1-Phenylpyrazol-4-yl)propan-1-am | A549 (lung cancer) | 25 nM |

| Anticancer | Similar pyrazole derivatives | Raji (lymphoma) | 25.2 µM |

| Enzyme Inhibition | Various pyrazole derivatives | CDK2 | Specific inhibition |

Industry

In industrial applications, this compound is utilized in the production of agrochemicals and other chemical products. Its role as an intermediate in synthetic pathways contributes to the development of materials with specific properties .

Mechanism of Action

The mechanism of action of 3-(1-Phenylpyrazol-4-yl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(1-phenylpyrazol-4-yl)propan-1-amine hydrochloride with key analogs, focusing on structural features, spectral properties, and applications:

Key Structural and Functional Differences

(a) Core Heterocycle Modifications

- Pyrazole vs. Oxadiazole/Thiophene Hybrids : The phenylpyrazole core in the target compound contrasts with oxadiazole-thiophene systems (e.g., ), which may improve metabolic stability or binding affinity to specific targets like protease enzymes .

(b) Amine Chain Variations

- Salt Forms: The dihydrochloride salt in improves aqueous solubility compared to the monohydrochloride form, critical for intravenous formulations .

- Functional Groups : The methyl ester in introduces a hydrolyzable moiety, enabling prodrug strategies, whereas the methylsulfonyl group in enhances hydrogen-bonding capacity for target engagement .

(c) Spectral and Analytical Data

- IR and NMR data from highlight diagnostic peaks for imine (C=N) and aromatic protons, providing a benchmark for structural validation of pyrazole derivatives .

- Elemental analysis (e.g., C, H, N percentages in ) ensures purity and stoichiometric consistency during synthesis .

Biological Activity

3-(1-Phenylpyrazol-4-yl)propan-1-amine;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological mechanisms, and various applications, supported by relevant research findings and case studies.

The synthesis of this compound typically involves the reaction of 1-phenyl-1H-pyrazole with propan-1-amine in the presence of suitable solvents and catalysts. The hydrochloride form enhances the compound's solubility and stability, making it more amenable for biological studies.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound exhibits inhibitory effects on several enzymes, which can lead to therapeutic benefits in various diseases. For instance, it has shown potential in inhibiting phosphodiesterase IV (PDE4), which is involved in inflammatory responses .

- Receptor Binding : It interacts with specific receptors that may modulate physiological processes, contributing to its pharmacological profile.

Biological Activities

The compound has been studied for several biological activities, including:

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds can exhibit antimicrobial properties. For example, certain analogs have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation through its action on specific inflammatory pathways. Studies have indicated that it may be comparable to established anti-inflammatory agents like diclofenac and celecoxib .

Anticancer Potential

Recent investigations have revealed that pyrazole derivatives can possess anticancer properties. The compound may induce apoptosis in cancer cells through various signaling pathways, making it a candidate for further development in cancer therapy .

Case Studies

Several studies illustrate the biological efficacy of this compound:

- Inhibition of DHODH : In vitro assays demonstrated that this compound inhibits dihydroorotate dehydrogenase (DHODH), a critical enzyme in the pyrimidine biosynthesis pathway. This inhibition has implications for immunosuppressive therapies and the treatment of autoimmune diseases .

- Antimicrobial Testing : A series of pyrazole derivatives were screened for their antimicrobial activity. The results indicated moderate to good activity against various pathogens, suggesting that modifications to the pyrazole structure could enhance efficacy .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-(1-Methylpyrazol-4-yl)propan-1-amine | Methyl group substitution | Moderate anti-inflammatory effects |

| 3-(2-Pyridinyl)propanoic acid | Different functional group | Antimicrobial properties |

| 3-(4-Methylpiperazinyl)propanoic acid | Piperazine moiety | Enhanced receptor binding |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1-Phenylpyrazol-4-yl)propan-1-amine hydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For pyrazole derivatives, a common approach involves reacting iodopyrazole intermediates with amines under catalysis (e.g., copper(I) bromide) in polar solvents like dimethyl sulfoxide (DMSO). Purification typically employs chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization. Example: A similar synthesis for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine used cesium carbonate as a base and yielded 17.9% after purification .

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer : Employ a combination of:

- 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., pyrazole ring protons at δ 7.5–8.5 ppm, amine protons at δ 2.5–3.5 ppm) .

- HRMS (ESI) : For precise molecular weight confirmation (e.g., m/z [M+H]+ calculated vs. observed) .

- HPLC : To assess purity (≥98% as per pharmaceutical standards) .

Q. What solubility and stability properties are critical for experimental design?

- Methodological Answer :

- Solubility : Test in DMSO, water, and ethanol (common solvents for biological assays). Hydrochloride salts generally exhibit improved aqueous solubility .

- Stability : Store at 2–8°C in sealed containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Methodological Answer :

- Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, reducing trial-and-error experimentation.

- Apply reaction path search algorithms (e.g., via ICReDD’s framework) to identify energetically favorable conditions and catalyst systems .

- Validate predictions with small-scale experiments, iterating between computational and lab workflows .

Q. How to resolve contradictions in reaction yields reported across studies?

- Methodological Answer :

- Systematic Parameter Screening : Vary catalysts (e.g., Cu(I) vs. Pd), solvents (polar aprotic vs. ethers), and temperatures to identify critical variables .

- Statistical Analysis : Use Design of Experiments (DoE) to isolate factors affecting yield (e.g., ANOVA for solvent purity or moisture levels) .

- Cross-Validation : Compare NMR/HRMS data from conflicting studies to rule out impurities or mischaracterization .

Q. What strategies ensure compound stability in long-term pharmacological studies?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light to simulate degradation pathways .

- Analytical Monitoring : Use LC-MS to detect degradation products (e.g., deamination or oxidation byproducts) .

- Formulation Optimization : Encapsulate in liposomes or cyclodextrins to enhance shelf life .

Q. How to address discrepancies in reported biological activity data?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and assay conditions (e.g., pH, serum concentration) .

- Metabolite Profiling : Verify if activity differences arise from metabolic conversion (e.g., via liver microsome assays) .

- Dose-Response Curves : Use Hill equation modeling to compare EC50/IC50 values across studies .

Q. What methodologies are recommended for studying metabolic pathways?

- Methodological Answer :

- In-Vitro Models : Incubate with liver microsomes or hepatocytes to identify Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- Isotopic Labeling : Synthesize deuterated analogs to track metabolic sites via LC-MS/MS .

- In-Silico Prediction : Use software like MetaPrint2D to hypothesize metabolic hotspots before experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.